3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
The compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, which is a fused ring system containing a benzene ring and a pyrone ring, substituted with a hydroxy group at position 7. Additionally, it features a 1,2,4-oxadiazole ring attached to the chromen-2-one core, which is further substituted with a 4-(dimethylamino)phenyl group. This unique structure imparts the compound with interesting photophysical and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one are currently unknown .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as nucleophilic addition .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Similar compounds have shown changes in their photophysical properties based on the polarity of the solvent, suggesting that environmental factors could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 7-hydroxy-2H-chromen-2-one: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Formation of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by the reaction of an appropriate amidoxime with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.
Coupling of 1,2,4-oxadiazole with chromen-2-one: The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the 7-hydroxy-2H-chromen-2-one derivative. This can be achieved through a nucleophilic substitution reaction, where the hydroxy group of the chromen-2-one attacks the electrophilic carbon of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-2H-chromen-2-one derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of substituted dimethylamino derivatives.
Scientific Research Applications
3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[4-(dimethylamino)-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
Uniqueness
3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one: is unique due to its combination of a chromen-2-one core with a 1,2,4-oxadiazole ring, which imparts distinct photophysical properties and biological activities not commonly found in other similar compounds.
Properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22(2)13-6-3-11(4-7-13)17-20-18(26-21-17)15-9-12-5-8-14(23)10-16(12)25-19(15)24/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDYHXFHFRYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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